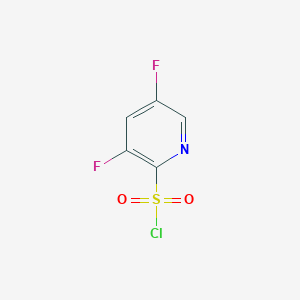

3,5-Difluoropyridine-2-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-difluoropyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2NO2S/c6-12(10,11)5-4(8)1-3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOHIQODKNEMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Difluoropyridine-2-sulfonyl Chloride: A Key Intermediate for Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The pyridine ring, a ubiquitous motif in pharmaceuticals, is a prime candidate for such modifications.[1] The introduction of fluorine can enhance metabolic stability, improve binding affinity, and alter pKa, thereby optimizing a drug candidate's overall profile. This guide focuses on a particularly valuable, yet specialized, building block: 3,5-Difluoropyridine-2-sulfonyl chloride (CAS Number: 1261587-79-4 ).[2][3]

This reagent is of significant interest to researchers and drug development professionals due to its unique combination of a highly electron-deficient pyridine ring and a reactive sulfonyl chloride handle. This arrangement makes it an excellent electrophile for the synthesis of complex sulfonamides, a critical pharmacophore in a multitude of therapeutic agents. This guide will provide an in-depth exploration of its synthesis, chemical properties, and applications, grounded in established chemical principles and field-proven insights.

Physicochemical Properties

While specific experimental data such as melting and boiling points for this compound are not extensively documented in publicly available literature, its key identifiers are well-established.

| Property | Value | Source |

| CAS Number | 1261587-79-4 | [2] |

| Molecular Formula | C₅H₂ClF₂NO₂S | [2][3] |

| Molecular Weight | 213.59 g/mol | [3] |

| Purity | Typically ≥97% | [2] |

| SMILES | O=S(=O)(Cl)c1ncc(F)cc1F | [2] |

| MDL Number | MFCD18411876 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that hinges on the well-established Sandmeyer-type reaction. The key is the conversion of the corresponding amine precursor, 2-Amino-3,5-difluoropyridine, into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway from a commodity chemical to the target compound.

Part 1: Synthesis of the Precursor, 2-Amino-3,5-difluoropyridine

The synthesis of the crucial amine precursor can be achieved through various routes, often starting from more readily available chlorinated pyridines. A common pathway involves the conversion of 2,3,5-trichloropyridine to 3,5-difluoro-2-pyridinecarbonitrile, followed by hydrolysis to the amide and a subsequent Hofmann rearrangement to yield 2-amino-3,5-difluoropyridine.[4]

Part 2: Detailed Protocol for Sulfonyl Chloride Formation (Representative)

Step 1: Diazotization of 2-Amino-3,5-difluoropyridine

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-3,5-difluoropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid.

-

Cooling: Cool the suspension to between -5 °C and 0 °C using an ice-salt bath. Causality: Low temperatures are critical to ensure the stability of the resulting diazonium salt, preventing premature decomposition and side reactions.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 0 °C. Causality: The slow addition of sodium nitrite controls the exothermic diazotization reaction, preventing a dangerous temperature spike and the formation of unwanted byproducts.

-

Stirring: Stir the resulting mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Sulfonylation (Sandmeyer-type Reaction)

-

Catalyst Suspension: In a separate, larger reaction vessel, prepare a suspension of copper(I) chloride (0.1 eq) in a mixture of acetic acid and toluene. Bubble sulfur dioxide gas through this suspension at 0 °C until saturation. Causality: Copper(I) chloride is the catalyst for the reaction. The sulfur dioxide acts as the source of the sulfonyl group.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide/copper(I) chloride suspension. Maintain the temperature at or below 0 °C. Vigorous gas evolution (N₂) will be observed. Causality: The diazonium salt is unstable and reacts with the sulfur dioxide in the presence of the copper catalyst to form the sulfonyl chloride. The controlled addition is a critical safety measure to manage the rate of nitrogen gas evolution.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 0 °C.

-

Workup: Dilute the reaction mixture with toluene and separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by flash chromatography on silica gel.

Reactivity and Applications in Drug Discovery

The utility of this compound stems from the predictable and high-yielding reactivity of the sulfonyl chloride group.

Core Reactivity: Sulfonamide Formation

The primary application of this reagent is in the synthesis of sulfonamides through reaction with primary or secondary amines. The sulfur atom of the sulfonyl chloride is highly electrophilic and readily attacked by the nucleophilic amine.

Caption: General reaction scheme for sulfonamide synthesis.

This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct. The fluorinated pyridine core remains intact, allowing for the efficient construction of complex molecules with desirable properties.

Significance in Medicinal Chemistry

-

Scaffold for Bioactive Molecules: The resulting N-substituted 3,5-difluoropyridine-2-sulfonamides are valuable scaffolds. The sulfonamide moiety is a known pharmacophore found in various drugs, and the difluoropyridine ring can engage in specific interactions with biological targets and enhance pharmacokinetic properties.[1]

-

Modulation of Physicochemical Properties: The two fluorine atoms exert a strong electron-withdrawing effect, which lowers the pKa of the pyridine nitrogen. This can be crucial for optimizing a drug's solubility, permeability, and target engagement.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the pyridine ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life for drug candidates.

Safety and Handling

As with all sulfonyl chlorides, this compound must be handled with care in a well-ventilated fume hood.

-

Corrosive: It is expected to be corrosive and can cause severe skin burns and eye damage.

-

Moisture Sensitive: It will react with water, including atmospheric moisture, to produce the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Conclusion

This compound is a highly valuable, specialized building block for medicinal chemistry and drug discovery. Its strategic combination of a difluorinated pyridine ring and a reactive sulfonyl chloride functional group provides a powerful tool for synthesizing novel sulfonamides with potentially enhanced biological activity and improved pharmacokinetic profiles. While detailed, publicly available data on this specific compound is limited, its synthesis and reactivity can be reliably predicted from well-established chemical principles. As the demand for more sophisticated and effective pharmaceuticals grows, the importance of such precisely engineered chemical tools will undoubtedly continue to increase.

References

-

Synthonix. (n.d.). This compound. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]

-

ChemWhat. (n.d.). 3,5-difluoropyridine-2-sulfonyl klorida CAS#: 1261587-79-4. Retrieved from [Link]

-

Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. Retrieved from [Link]

-

Anwer, K. E., Hamza, Z. K., & Ramadan, R. M. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

European Patent Office. (1985). Preparation of difluorpyridine compounds (EP 0146924 A2). Retrieved from [Link]

- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

Ambebi. (n.d.). This compound - CAS:1261587-79-4. Retrieved from [Link]

- Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

- Google Patents. (n.d.). US3654292A - Manufacture of 3 5-dichloro-2 6-difluoro - 4 - hydroxypyridine and salts thereof.

- Google Patents. (n.d.). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.

-

Google Patents. (n.d.). US7339058B2 - Process for the preparation of N-([2][3][5]triazolopyrimidin-2-yl)aryl sulfonamides. Retrieved from

Sources

- 1. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]

- 2. Synthonix, Inc > Synthons > this compound - [D82094] [synthonix.com]

- 3. 3,5-difluoropiridina-2-sulfonil klorida CAS#: 1261587-79-4 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 4. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 5. scienceopen.com [scienceopen.com]

3,5-Difluoropyridine-2-sulfonyl chloride chemical properties

An In-Depth Technical Guide to 3,5-Difluoropyridine-2-sulfonyl Chloride: Properties, Synthesis, and Applications

Introduction

This compound is a specialized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure is characterized by a pyridine ring functionalized with a highly reactive sulfonyl chloride group at the 2-position and two fluorine atoms at the 3- and 5-positions. This unique combination of functional groups imparts desirable electronic properties and reactivity, making it a valuable intermediate for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the sulfonyl chloride group, facilitating robust reactions with a wide range of nucleophiles. Furthermore, the incorporation of the difluoropyridine moiety into drug candidates can lead to improved pharmacological profiles, including enhanced metabolic stability, increased bioavailability, and modulated target binding affinity[1]. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The core physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 1261587-79-4 | [2][3] |

| Molecular Formula | C₅H₂Cl F₂NO₂S | N/A |

| Molecular Weight | 213.59 g/mol | N/A |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | Data not widely published | N/A |

| Boiling Point | Data not widely published | N/A |

| Solubility | Soluble in common aprotic organic solvents (e.g., Dichloromethane, THF, Acetonitrile). Reacts with protic solvents like water and alcohols. | General reactivity of sulfonyl chlorides |

Spectroscopic Data (Predicted):

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the pyridine ring.

-

¹³C NMR: Five signals corresponding to the carbons of the pyridine ring, with characteristic C-F and C-S couplings.

-

IR Spectroscopy: Strong characteristic absorption bands are expected for the S=O stretching of the sulfonyl group (typically in the 1370-1100 cm⁻¹ region)[4].

Stability and Storage: Like most sulfonyl chlorides, this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.

Synthesis and Manufacturing

The synthesis of this compound is not widely detailed in standard literature but can be logically derived from established methods for preparing aryl and heteroaryl sulfonyl chlorides. A common and effective route involves a Sandmeyer-type reaction starting from the corresponding amine, 2-amino-3,5-difluoropyridine.

The precursor, 2-amino-3,5-difluoropyridine, can be synthesized through a multi-step process beginning with 2,3,5-trichloropyridine, which is converted to 3,5-difluoro-2-pyridinecarbonitrile. Subsequent hydrolysis yields 3,5-difluoro-2-pyridinecarboxamide, which then undergoes a Hofmann rearrangement to produce the desired 2-amino-3,5-difluoropyridine[5].

Experimental Protocol: Synthesis via Diazotization-Sulfonylation

This protocol is a representative procedure based on well-established methods for converting heteroaromatic amines to sulfonyl chlorides[6].

Step 1: Diazotization of 2-Amino-3,5-difluoropyridine

-

To a reaction vessel, add 2-amino-3,5-difluoropyridine and 6M hydrochloric acid. Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.

-

Stir the resulting solution at 0-5 °C for an additional 30-60 minutes after the addition is complete.

Step 2: Sulfonylation

-

In a separate, well-ventilated vessel, prepare a solution of sulfur dioxide (SO₂) in acetic acid, catalyzed by a small amount of copper(I) chloride (CuCl). Cool this mixture to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically poured into ice water, and the product is extracted with an organic solvent like dichloromethane or ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be purified further by chromatography if necessary.

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic attack, most notably by primary and secondary amines to form stable sulfonamides.

Core Reaction: Sulfonamide Formation

The synthesis of sulfonamides is the most common application of this reagent[4][7]. The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center.

Note: The DOT script above is a template. Actual chemical structure images would be required for a functional diagram.

Mechanism Explained:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack breaks the S=O pi bond, forming a transient, negatively charged tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the S=O double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated sulfonamide is deprotonated by a base (often an excess of the amine reactant or an added base like triethylamine or pyridine) to yield the final sulfonamide product and a hydrochloride salt. The inclusion of a base is crucial to drive the reaction to completion by neutralizing the HCl byproduct[7].

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Dissolve the primary or secondary amine (1.0 equivalent) in an aprotic solvent such as dichloromethane or acetonitrile in a reaction flask. Add a non-nucleophilic base, such as triethylamine or pyridine (1.2-1.5 equivalents).

-

Cool the mixture to 0 °C.

-

Add a solution of this compound (1.0-1.1 equivalents) in the same solvent dropwise to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration, concentrate the solvent in vacuo. The crude sulfonamide can be purified by recrystallization or silica gel chromatography.

Applications in Drug Discovery and Development

This compound is a powerful tool for medicinal chemists aiming to synthesize novel therapeutic agents. The resulting sulfonamides are a privileged scaffold in drug design, appearing in numerous approved drugs[7][8].

-

Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for amide or carboxylic acid groups, offering different hydrogen bonding patterns and physicochemical properties.

-

Improved Pharmacokinetics: The inclusion of fluorine atoms often enhances metabolic stability by blocking sites of oxidative metabolism. This can lead to improved drug half-life and oral bioavailability[1].

-

Modulation of pKa and Lipophilicity: The difluoropyridine ring system significantly impacts the electronic properties of the molecule, allowing for fine-tuning of acidity/basicity (pKa) and lipophilicity (logP), which are critical for cell permeability and target engagement.

-

Therapeutic Areas: Sulfonamides derived from heterocyclic scaffolds are explored in a wide range of diseases, including cancer, bacterial infections, inflammation, and malaria[1][7][8]. The unique electronic and structural features of the 3,5-difluoropyridine moiety make it an attractive scaffold for generating new chemical entities in these areas.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

-

Hazards: Based on data for related fluoropyridines and sulfonyl chlorides, this compound is expected to be corrosive and cause severe skin and eye irritation or burns[9][10][11]. Inhalation may cause respiratory irritation[12]. It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[9][12].

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of dust or vapors. Keep away from moisture and incompatible materials such as strong bases, alcohols, and water[9].

-

Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste according to local regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a highly valuable and reactive building block for modern organic synthesis, particularly within the field of drug discovery. Its utility is defined by the efficient and reliable formation of sulfonamides, a critical functional group in medicinal chemistry. The presence of the difluoropyridine scaffold offers strategic advantages for optimizing the pharmacokinetic and pharmacodynamic properties of new drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist seeking to leverage this powerful reagent in the development of next-generation therapeutics.

References

-

Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(42), 15029-15033. [Link]

-

Macmillan Group, Princeton University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

ChemScence. (n.d.). 3,5-Difluoropyridine: A Key Building Block for Pharmaceutical and Agrochemical Innovation. Retrieved from [Link]

-

Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

-

European Patent Office. (1985). Preparation of difluorpyridine compounds (EP 0146924 A2). [Link]

- Google Patents. (2016). Preparation method of 5-chloro-2,3-difluoropyridine (CN106008329A).

-

Organic Syntheses. (n.d.). Pyrylium tetrafluoroborate. Retrieved from [Link]

-

European Patent Office. (1986). Process for the preparation of fluorinated pyridines (EP 0192287 A2). [Link]

- Google Patents. (2021). Synthesis method of pyridine-3-sulfonyl chloride (CN112830892A).

-

Pereshivko, O. P., et al. (2020). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Chemistry of Heterocyclic Compounds, 56(8), 1033-1036. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Sulfonamides: Insights from Pyridine-2-sulfonyl Chloride. Retrieved from [Link]

- Google Patents. (2010). Synthesis method of 2,3-difluoro-5-chloropyridine (CN101648904B).

-

PubChem. (n.d.). 5-Chloro-2,3-difluoropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-3-hydroxypyridine-2-sulfonyl chloride. Retrieved from [Link]

-

Knochel, P., et al. (2017). Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides. Organic Letters, 19(2), 342-345. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

-

Semantic Scholar. (n.d.). Synthesis of Sulfonyl Fluorides from Sulfonamides. Retrieved from [Link]

- Google Patents. (2023). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof (WO2023093631A1).

-

Yurttaş, L., et al. (2020). A Novel Series of[9]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(19), 4554. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound - CAS:1261587-79-4 - 阿镁生物 [amaybio.com]

- 3. This compound CAS#: 1261587-79-4 [chemicalbook.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 6. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 7. frontiersrj.com [frontiersrj.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 3,5-Difluoropyridine-2-sulfonyl Chloride: Structure, Reactivity, and Applications

Introduction: The Strategic Value of Fluorinated Pyridines in Discovery Chemistry

In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven strategy for modulating physicochemical properties and enhancing biological activity. The pyridine ring, a ubiquitous motif in pharmaceuticals, becomes a particularly powerful building block when decorated with fluorine. This guide focuses on a reagent of increasing importance: 3,5-Difluoropyridine-2-sulfonyl chloride .

The presence of two electron-withdrawing fluorine atoms at the 3- and 5-positions, combined with the inherent electron deficiency of the pyridine ring and the potent electrophilicity of the sulfonyl chloride group at the 2-position, makes this molecule a highly activated and versatile reagent. It serves as a critical precursor for introducing the 3,5-difluoropyridin-2-ylsulfonyl moiety into a diverse range of molecules, enabling chemists to fine-tune properties such as metabolic stability, membrane permeability, and binding affinity. This document provides an in-depth examination of its structure, synthesis, reactivity, and proven protocols for its application, tailored for researchers at the forefront of chemical innovation.

Physicochemical and Structural Characteristics

The unique reactivity of this compound is a direct consequence of its molecular structure. The sulfonyl chloride group is positioned ortho to the ring nitrogen, while the fluorine atoms flank the vacant 4-position, creating a distinct electronic environment.

| Property | Value | Source |

| CAS Number | 1261587-79-4 | [1][2][3][4] |

| Molecular Formula | C₅H₂ClF₂NO₂S | [1][2] |

| Molecular Weight | 213.59 g/mol | [2][3] |

| Purity | Typically >97% | [1] |

| Canonical SMILES | O=S(=O)(Cl)c1ncc(F)cc1F | [1] |

| MDL Number | MFCD18411876 | [1][3] |

Note: Physical properties such as melting and boiling points are not widely reported, likely due to the compound's reactivity and potential instability, suggesting it is often best generated and used in situ or stored under rigorously controlled conditions.

Synthesis of the Reagent: Mechanistic Considerations

The preparation of heteroaryl sulfonyl chlorides is often challenging due to their inherent instability.[5] However, established synthetic routes can be adapted for the reliable generation of this compound. The choice of method depends on the availability of starting materials and scale.

Method 1: Oxidative Chlorination of 3,5-Difluoropyridine-2-thiol

This is a common and effective method for preparing heteroaryl sulfonyl chlorides.[6][7] The thiol precursor is oxidized in the presence of a chlorine source under controlled, low-temperature conditions.

-

Causality of Experimental Choices: The use of an inexpensive and controllable oxidant like aqueous sodium hypochlorite (bleach) is preferable to gaseous chlorine, as it allows for precise stoichiometric control and minimizes over-oxidation and decomposition of the sensitive product.[6][7] Conducting the reaction at low temperatures (e.g., -25 °C to -5 °C) is critical to prevent degradation of the unstable sulfonyl chloride intermediate.[7]

Caption: Workflow for Synthesis via Oxidative Chlorination.

Method 2: From 2-Amino-3,5-difluoropyridine (Meerwein Arylation)

An alternative route involves the conversion of the corresponding aniline (2-amino-3,5-difluoropyridine) to a diazonium salt, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[6]

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the powerful electrophilic nature of the sulfur atom. This electrophilicity is significantly amplified by three factors:

-

The two oxygen atoms.

-

The departing chloride leaving group.

-

The strong inductive electron-withdrawal by the 3,5-difluoro-substituted pyridine ring.

This makes the compound an exceptionally potent agent for sulfonylation reactions.

Primary Reactivity: Sulfonamide Formation

The most common application is the reaction with primary or secondary amines to form stable sulfonamides. This reaction is typically rapid and high-yielding.[8]

Caption: Mechanism of Sulfonamide Formation.

The reaction proceeds via a nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. A non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is required to scavenge the HCl byproduct, driving the reaction to completion and preventing the protonation of the starting amine.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, incorporating in-process checks to ensure reaction integrity.

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol describes the reaction of this compound with a generic primary amine (R-NH₂).

Materials:

-

This compound (1.0 equiv)

-

Primary Amine (R-NH₂) (1.0-1.2 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aq. Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.2 equiv) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to manage the exothermicity of the reaction.

-

Base Addition: Add the base (e.g., Et₃N, 2.0 equiv) to the stirred amine solution.

-

Reagent Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

-

Self-Validation Check 1: An exotherm (slight warming) is expected. A lack of temperature change may indicate poor reagent quality.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure sulfonamide.

-

Self-Validation Check 2: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

-

Safety and Handling

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling in a well-ventilated fume hood.[5][9]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5]

-

Moisture Sensitivity: Sulfonyl chlorides react with water and moisture, often vigorously, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[6][10] All glassware must be dry, and reactions should be conducted under an inert atmosphere.

-

Incompatibilities: Avoid contact with strong bases, oxidizing agents, alcohols, and amines outside of controlled reaction conditions.[5]

-

Spill & Disposal: Neutralize small spills with sodium bicarbonate. Dispose of waste in accordance with local regulations. Do not wash unreacted sulfonyl chloride directly into aqueous waste streams.[9]

Conclusion

This compound is a highly activated reagent that provides a direct and efficient route to a valuable class of sulfonamides. Its enhanced electrophilicity, derived from the unique arrangement of its substituents, makes it a superior choice for coupling with a wide array of nucleophiles, including sterically hindered or electronically deactivated amines. By understanding the principles of its synthesis, reactivity, and handling as outlined in this guide, researchers can effectively leverage this powerful building block to accelerate the development of novel pharmaceuticals and agrochemicals.

References

-

S D FINE- CHEM LIMITED. SULPHURYL CHLORIDE - SD Fine-Chem. [Online] Available at: [Link]

-

New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Online] Available at: [Link]

- Dabdoub, M. J., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

-

Synthonix, Inc. This compound. [Online] Available at: [Link]

- Creemer, L. C., et al. (2001). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 66(5), 1747–1750.

-

ChemWhat. 3,5-difluoropyridine-2-sulfonyl klorida CAS#: 1261587-79-4. [Online] Available at: [Link]

- Thieme Chemistry. (2024).

-

Royal Society of Chemistry. Heteroaryl sulfonamide synthesis: scope and limitations. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

Sources

- 1. Synthonix, Inc > Synthons > this compound - [D82094] [synthonix.com]

- 2. 3,5-difluoropiridina-2-sulfonil klorida CAS#: 1261587-79-4 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 3. 1261587-79-4,3,5-二氟吡啶-2-磺酰氯-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]

- 4. This compound CAS#: 1261587-79-4 [chemicalbook.com]

- 5. Heteroaryl sulfonamide synthesis: scope and limitations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. books.rsc.org [books.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: 3,5-Difluoropyridine-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3,5-Difluoropyridine-2-sulfonyl chloride is a fluorinated heterocyclic compound of significant interest in the field of drug discovery and development. Its unique structural features, combining the reactivity of a sulfonyl chloride with the specific electronic properties of a difluorinated pyridine ring, make it a valuable synthon for the creation of novel therapeutic agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the molecular properties, a detailed synthetic protocol, and the applications of this compound, with a focus on its role in the development of targeted therapies such as kinase inhibitors.

Molecular Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₂ClF₂NO₂S | - |

| Molecular Weight | 213.60 g/mol | Calculated |

| CAS Number | 1261587-79-4 | |

| Appearance | White to off-white solid (predicted) | General knowledge of sulfonyl chlorides |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) | General knowledge of sulfonyl chlorides |

| Reactivity | Highly reactive towards nucleophiles; moisture sensitive | General knowledge of sulfonyl chlorides |

Synthetic Protocol: A Step-by-Step Guide to the Preparation of this compound

The synthesis of this compound can be approached through a multi-step sequence starting from a readily available precursor. The following protocol is a plausible and detailed workflow based on established chemical transformations for analogous compounds.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3,5-Difluoro-2-mercaptopyridine

The initial step involves the conversion of a suitable starting material, such as 2,3,5-trichloropyridine, to the corresponding thiol. This transformation is a nucleophilic aromatic substitution reaction.

-

Materials:

-

2,3,5-Trichloropyridine

-

Sodium hydrosulfide (NaSH)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,3,5-trichloropyridine (1 equivalent) in anhydrous DMF.

-

Add sodium hydrosulfide (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with dilute HCl to a pH of approximately 5-6 to precipitate the thiol.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 3,5-difluoro-2-mercaptopyridine.

-

-

Rationale: The thiol group is introduced via a nucleophilic aromatic substitution, a common reaction for electron-deficient pyridine rings. DMF is a suitable polar aprotic solvent for this transformation.

Step 2: Oxidation of 3,5-Difluoro-2-mercaptopyridine to this compound

The final step is the oxidative chlorination of the synthesized thiol to the desired sulfonyl chloride. This reaction requires a controlled oxidation to avoid over-oxidation to the sulfonic acid.

-

Materials:

-

3,5-Difluoro-2-mercaptopyridine

-

N-Chlorosuccinimide (NCS)

-

Hydrochloric acid (HCl, dilute)

-

Acetonitrile

-

Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve the crude 3,5-difluoro-2-mercaptopyridine (1 equivalent) in a mixture of acetonitrile and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add N-Chlorosuccinimide (3-4 equivalents) in portions, maintaining the temperature below 10 °C.

-

Add a catalytic amount of dilute HCl.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford this compound.

-

-

Rationale: The combination of NCS and a proton source provides an effective system for the oxidative chlorination of thiols to sulfonyl chlorides. The low temperature helps to control the exothermicity of the reaction and minimize side product formation.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The this compound moiety is a valuable building block in the design of targeted therapies, particularly kinase inhibitors. Protein kinases are a crucial class of enzymes that are often dysregulated in diseases such as cancer.

The sulfonyl chloride group is a highly reactive electrophile that can readily react with nucleophilic residues on proteins, such as the ε-amino group of lysine. This reactivity can be harnessed to design covalent inhibitors that form a stable bond with their target protein.

Mechanism of Covalent Inhibition

Caption: Covalent bond formation with a lysine residue.

The 3,5-difluoropyridine scaffold can be elaborated with other functionalities to achieve high affinity and selectivity for the target kinase. The fluorine atoms can participate in favorable interactions within the protein's binding pocket and improve the drug-like properties of the molecule. Specifically, sulfonyl fluorides have been utilized in probes to covalently label a broad range of the intracellular kinome by reacting with a conserved lysine in the ATP binding site.

Conclusion

This compound is a key intermediate for the synthesis of complex, biologically active molecules. Its calculated molecular weight of 213.60 g/mol and its reactive sulfonyl chloride group, coupled with the advantageous properties conferred by the difluoropyridine ring, make it a valuable tool for medicinal chemists. The synthetic protocol outlined in this guide, based on established chemical principles, provides a reliable pathway to access this important building block. Its application in the development of

A Technical Guide to the Predicted Spectroscopic Profile of 3,5-Difluoropyridine-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoropyridine-2-sulfonyl chloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate necessitates a thorough understanding of its structural and electronic properties.[1] This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to construct a reliable, predictive spectroscopic profile. This includes detailed interpretations of expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers working with this and related molecules, aiding in reaction monitoring, quality control, and structural verification.

Introduction: The Challenge of Characterizing Reactive Intermediates

Sulfonyl chlorides are a cornerstone of modern synthetic chemistry, prized for their reactivity in forming sulfonamides and sulfonate esters—motifs prevalent in a vast array of pharmaceuticals.[1] However, this inherent reactivity poses a challenge for their characterization.[2] The presence of the highly electrophilic sulfonyl chloride group and the electron-deficient difluoropyridine ring in this compound makes it susceptible to hydrolysis and other nucleophilic attacks, requiring careful handling and selection of analytical techniques.[3]

This guide addresses the critical need for a detailed spectroscopic reference for this compound. By dissecting the expected spectroscopic signatures, we provide a framework for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is the most powerful tool for the elucidation of organic molecule structures in solution.[4] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment. Due to the reactive nature of sulfonyl chlorides, aprotic deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are the solvents of choice for NMR analysis.[3]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Carefully dissolve 5-10 mg of this compound in approximately 0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃) in a dry 5 mm NMR tube under an inert atmosphere (e.g., Nitrogen or Argon).

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for optimal signal dispersion and resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be used to differentiate between CH and CH₂/C signals.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum, using a common fluorine reference standard like CFCl₃.[3]

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as HSQC (to correlate directly bonded ¹H and ¹³C) and HMBC (to identify long-range ¹H-¹³C correlations).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be simple, showing two distinct signals corresponding to the two protons on the pyridine ring.

-

H-4: This proton is situated between two fluorine atoms and will experience coupling to both. It is expected to appear as a triplet of doublets (td) or a complex multiplet. The strong electron-withdrawing nature of the adjacent sulfonyl chloride group and the fluorine atoms will shift this proton significantly downfield.

-

H-6: This proton is adjacent to the nitrogen atom and the fluorine at position 5. It will be coupled to both the fluorine at C5 and the proton at C4. This will likely result in a doublet of doublets (dd) or a more complex multiplet.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | 7.8 – 8.2 | tdd | JH4-F3 ≈ 8-10, JH4-F5 ≈ 2-4, JH4-H6 ≈ 2-3 |

| H-6 | 8.5 – 8.8 | dd | JH6-F5 ≈ 2-4, JH6-H4 ≈ 2-3 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the electronegativity of the fluorine and nitrogen atoms, and the sulfonyl chloride group. The carbons directly attached to fluorine will show large one-bond C-F coupling constants (¹JCF).

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C-2 | 145 – 150 | d, ²JC2-F3 ≈ 15-25 Hz |

| C-3 | 155 – 160 (low intensity) | d, ¹JC3-F ≈ 240-260 Hz |

| C-4 | 120 – 125 | dd, ²JC4-F3 & ²JC4-F5 ≈ 20-30 Hz |

| C-5 | 158 – 163 (low intensity) | d, ¹JC5-F ≈ 250-270 Hz |

| C-6 | 140 – 145 | d, ²JC6-F5 ≈ 15-25 Hz |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides crucial information about the fluorine environments in the molecule.[3] For this compound, two distinct signals are expected. Chemical shifts are referenced to CFCl₃ at 0.0 ppm.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F-3 | -110 to -120 | d or dd | JF3-H4 ≈ 8-10, JF3-F5 ≈ 15-25 |

| F-5 | -105 to -115 | d or dd | JF5-H4 ≈ 2-4, JF5-H6 ≈ 2-4, JF5-F3 ≈ 15-25 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of specific functional groups.[2] The IR spectrum of this compound will be dominated by strong absorptions characteristic of the sulfonyl chloride group.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For Attenuated Total Reflectance (ATR), a small amount of the solid or liquid sample is placed directly on the ATR crystal. For transmission, a KBr pellet can be prepared if the sample is a stable solid.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 1550 - 1600 | C=C and C=N stretching (aromatic ring) | Medium |

| 1370 - 1410 | Asymmetric SO₂ stretch | Strong |

| 1160 - 1210 | Symmetric SO₂ stretch | Strong |

| 1000 - 1100 | C-F stretching | Strong |

| 550 - 650 | S-Cl stretching | Medium-Strong |

The two most prominent and diagnostic peaks will be the strong absorptions from the asymmetric and symmetric stretching of the S=O bonds, which are characteristic of sulfonyl chlorides.[2]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern can offer further structural clues.[3]

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for relatively small organic molecules. Electrospray Ionization (ESI) may also be used, particularly when coupled with liquid chromatography.

-

Analysis: A high-resolution mass spectrometer (HRMS) is recommended to confirm the exact mass and elemental formula.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₅H₂ClF₂NO₂S) is 213.59 g/mol .

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak cluster. Due to the presence of chlorine, this cluster will have a characteristic isotopic pattern with peaks at m/z ≈ 213 (for ³⁵Cl) and m/z ≈ 215 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Key Fragmentation Pathways:

-

Loss of Cl• (M - 35/37): A significant fragment corresponding to the loss of a chlorine radical.

-

Loss of SO₂ (M - 64): A common fragmentation pathway for sulfonyl compounds, leading to the formation of a 3,5-difluoro-2-chloropyridine radical cation.

-

Cleavage of the C-S bond.

-

Integrated Spectroscopic Analysis Workflow

A robust characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. The following workflow illustrates the logical progression of analysis.

Sources

The Strategic Synthesis of Fluorinated Pyridine Sulfonyl Chlorides: A Technical Guide for Drug Discovery and Beyond

Abstract

The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] When combined with the versatile reactivity of the sulfonyl chloride functional group, fluorinated pyridine sulfonyl chlorides emerge as powerful building blocks for the synthesis of novel therapeutics and advanced materials. This guide provides an in-depth exploration of the discovery and synthesis of these pivotal compounds, offering a scientifically grounded perspective for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale behind synthetic choices, present detailed experimental protocols, and offer insights into the practical application of these valuable chemical entities.

The Ascendancy of Fluorine in Pyridine Chemistry: A Paradigm Shift in Drug Design

The deliberate introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] In the context of pyridine-containing compounds, which are prevalent in a vast number of approved drugs, fluorination can modulate the pKa of the nitrogen atom, influence the electronic nature of the aromatic ring, and block sites of metabolic degradation.[1][3] This strategic fluorination is a key tactic in lead optimization, often enhancing a drug candidate's overall performance.[1]

The sulfonyl chloride moiety, on the other hand, is a highly versatile functional group that serves as a gateway to a wide array of derivatives, most notably sulfonamides and sulfonate esters.[4] The combination of a fluorinated pyridine core with a sulfonyl chloride handle provides a powerful platform for generating diverse chemical libraries with enhanced drug-like properties.

Synthetic Strategies: Navigating the Pathways to Fluorinated Pyridine Sulfonyl Chlorides

The synthesis of fluorinated pyridine sulfonyl chlorides can be approached through two primary strategic pathways, each with its own set of advantages and challenges. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the pyridine ring.

Logical Flow of Synthetic Strategies

Caption: Overview of the two primary synthetic routes to fluorinated pyridine sulfonyl chlorides.

Strategy A: Late-Stage Fluorination of Pre-formed Pyridine Sulfonyl Chlorides

This approach involves the synthesis of a pyridine sulfonyl chloride followed by the introduction of fluorine onto the pyridine ring. This strategy can be advantageous when the non-fluorinated pyridine sulfonyl chloride is readily available.

Electrophilic fluorinating agents, such as Selectfluor®, are capable of directly fluorinating electron-rich aromatic systems.[5][6] However, the pyridine ring is inherently electron-deficient, and the presence of the electron-withdrawing sulfonyl chloride group further deactivates the ring towards electrophilic attack. This approach may require harsh reaction conditions and could lead to mixtures of isomers.

Experimental Workflow: Electrophilic Fluorination

Caption: A generalized workflow for the electrophilic fluorination of a pyridine sulfonyl chloride.

Nucleophilic aromatic substitution (SNA) of a suitable leaving group (e.g., a chloro or nitro group) on the pyridine ring with a fluoride source (e.g., KF, AgF₂) is a more common and often more regioselective method for the fluorination of electron-deficient heterocycles.[7][8] This would necessitate starting with a pyridine sulfonyl chloride that also bears a leaving group at the desired position for fluorination.

Strategy B: Early-Stage Fluorination Followed by Sulfonylchlorination

This strategy involves the synthesis or procurement of a fluorinated pyridine, which is then converted to the corresponding sulfonyl chloride. This is often the more practical and regiochemically controlled approach, as the fluoropyridine starting materials are increasingly commercially available or accessible through established synthetic methods.

The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation in organic synthesis. Reacting a fluoropyridine-sulfonic acid with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can yield the desired fluorinated pyridine sulfonyl chloride.[9][10][11]

Table 1: Comparison of Chlorinating Agents for Sulfonic Acid Conversion

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Phosphorus Pentachloride (PCl₅) | Neat or in a high-boiling solvent, 100-150 °C[9][10] | Effective for a wide range of sulfonic acids. | Harsh conditions, solid reagent can be difficult to handle. |

| Thionyl Chloride (SOCl₂) | Often with a catalytic amount of DMF. | Milder conditions, liquid reagent is easier to handle. | May not be reactive enough for all substrates. |

| Cyanuric Chloride | With triethylamine in acetone, microwave irradiation.[12] | High yields, rapid reaction times. | Requires microwave reactor. |

Detailed Experimental Protocol: Synthesis of 5-Fluoropyridine-3-sulfonyl Chloride from 5-Fluoropyridine-3-sulfonic Acid

Disclaimer: This protocol is adapted from procedures for the synthesis of non-fluorinated pyridine sulfonyl chlorides and should be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.[13]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 5-fluoropyridine-3-sulfonic acid (1.0 eq) and phosphorus pentachloride (1.1 eq).[9]

-

Reaction: Heat the mixture to 150 °C and stir for 2 hours.[9]

-

Work-up: After cooling to room temperature, carefully remove the excess phosphorus oxychloride (a byproduct) under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or used directly in subsequent reactions.

A modified Sandmeyer reaction provides a robust method for converting an amino group on the pyridine ring to a sulfonyl chloride.[14] This involves the diazotization of an aminofluoropyridine followed by reaction with sulfur dioxide in the presence of a copper catalyst.

Reaction Scheme: Modified Sandmeyer Reaction

Caption: The key transformations in the modified Sandmeyer synthesis of a fluorinated pyridine sulfonyl chloride.

Safety and Handling Considerations

Working with fluorinated compounds and sulfonyl chlorides requires strict adherence to safety protocols.

-

Fluorinating Agents: Many fluorinating agents are corrosive and toxic. Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[15] Work should be conducted in a well-ventilated chemical fume hood.[16]

-

Sulfonyl Chlorides: Sulfonyl chlorides are reactive compounds that are sensitive to moisture and can release hydrochloric acid upon hydrolysis.[17] They are also corrosive and can cause severe skin burns and eye damage. Store in a cool, dry place away from water.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.[15] Quenching procedures for reactive reagents should be performed with care, often by slow addition to a stirred, cooled neutralizing solution.

Applications in Drug Discovery and Beyond

Fluorinated pyridine sulfonyl chlorides are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

-

Medicinal Chemistry: These compounds are precursors to sulfonamides, a privileged scaffold in drug discovery. The sulfonamide group can act as a hydrogen bond donor and acceptor, and its incorporation can significantly impact a molecule's binding affinity and pharmacokinetic profile. The presence of fluorine on the pyridine ring further allows for fine-tuning of these properties.[1]

-

Materials Science: The unique properties imparted by fluorine, such as increased thermal stability and chemical resistance, make fluorinated pyridine derivatives attractive for the development of advanced polymers, coatings, and electronic materials.[18]

Conclusion

The synthesis of fluorinated pyridine sulfonyl chlorides represents a critical capability for chemists in both academic and industrial settings. By understanding the strategic and mechanistic nuances of the available synthetic routes, researchers can efficiently access these powerful building blocks. The choice between late-stage fluorination of a pre-formed sulfonyl chloride and early-stage fluorination followed by sulfonylchlorination will depend on the specific target molecule and the availability of starting materials. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the importance of these versatile fluorinated intermediates is certain to increase.

References

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC - NIH. (n.d.).

- C–H Fluorination and Nucleophilic Aromatic Substitution of Nitrogen Heterocycles. (2014). Synfacts, 10(09), 0907.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.).

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). Molecules, 25(14), 3143.

- 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. (2025). Journal of the American Chemical Society.

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC - NIH. (2021).

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). R Discovery.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.

- ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2025). Request PDF - ResearchGate.

- Mechanisms for oxirane ring opening with pyridine/9HF. - ResearchGate. (n.d.).

- Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Synthesis routes of Pyridine-3-sulfonyl chloride hydrochloride. (n.d.). Benchchem.

- pyridine-3-sulfonyl chloride | 16133-25-8. (n.d.). ChemicalBook.

- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.

- Pyridine-3-sulfonyl chloride production method. (n.d.). Google Patents.

- METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. (2014). European Patent Office - EP 2963019 B1.

- Synthesis method of pyridine-3-sulfonyl chloride. (n.d.). Google Patents.

- Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. (n.d.). Eureka.

- The Role of Fluorinated Pyridines in Modern Drug Discovery. (2025).

- Advancing Material Science with Pyridine-2-sulfonyl Chloride: A Fluorochemical Perspective. (n.d.).

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications.

- Safety Data Sheet: Fluorinated surfactants. (n.d.). Chemos GmbH&Co.KG.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- Synthetic Routes to Arylsulfonyl Fluorides. (n.d.). MDPI.

- The Strategic Use of Pyridine-3-sulfonyl Chloride in Organic Synthesis. (n.d.).

- 5-Fluoropyridine-3-sulfonyl chloride | 1060802-49-4. (n.d.). Benchchem.

- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). MIT Open Access Articles.

- Facile synthesis of sulfonyl fluorides from sulfonic acids. (2022). RSC Publishing.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.

- Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds. (n.d.). Benchchem.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.

- Synthesis of Sulfonyl Fluorides from Sulfonamides. (2020). Semantic Scholar.

- BLD Pharmatech. (n.d.).

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). PubMed.

- Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC - NIH. (n.d.).

- Safety Data Sheet. (2017). Key Organics.

- (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. (2025). ResearchGate.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis routes of Pyridine-3-sulfonyl chloride hydrochloride [benchchem.com]

- 10. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. cbijournal.com [cbijournal.com]

- 13. 5-Fluoropyridine-3-sulfonyl chloride | 1060802-49-4 | Benchchem [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. chemos.de [chemos.de]

- 17. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 18. nbinno.com [nbinno.com]

Theoretical studies on 3,5-Difluoropyridine-2-sulfonyl chloride

An In-depth Technical Guide: Theoretical and Applied Perspectives on 3,5-Difluoropyridine-2-sulfonyl Chloride as a Strategic Building Block in Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical examination of this compound, a fluorinated heterocyclic compound of significant interest to medicinal chemistry. We delve into its structural, electronic, and reactivity properties using the framework of quantum chemical calculations, particularly Density Functional Theory (DFT). The guide elucidates how the strategic placement of two fluorine atoms and a sulfonyl chloride group on the pyridine scaffold creates a highly valuable and versatile building block. We will discuss its optimized molecular geometry, analyze its electronic landscape through frontier molecular orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps, and predict its reactivity towards nucleophilic substitution. This theoretical foundation is complemented by practical, field-proven protocols for computational analysis and a discussion of its application in the synthesis of complex sulfonamides, a well-established pharmacophore in numerous FDA-approved drugs.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced building blocks for next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Pyridine Sulfonyl Chlorides

The pyridine ring is a cornerstone of medicinal chemistry, serving as the second most common heterocyclic framework in drugs approved by the FDA.[1] Its derivatives exhibit a vast range of biological activities, including antimicrobial, antiviral, and anti-cancer properties.[2] The strategic functionalization of this scaffold is a key driver of innovation in drug discovery.

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological profiles, often leading to improved metabolic stability, increased bioavailability, and stronger target binding affinity.[3] Concurrently, the sulfonyl chloride group is a powerful synthetic handle. It serves as a primary precursor for the formation of sulfonamides, a privileged functional group found in a wide array of therapeutics, from antibiotics to diuretics.[4]

This compound merges these three high-value motifs: the pyridine core, metabolic-stability-enhancing fluorine atoms, and the synthetically versatile sulfonyl chloride handle. The electron-withdrawing nature of both the fluorine atoms and the sulfonyl chloride group profoundly influences the electronic properties of the pyridine ring, enhancing the electrophilicity of the sulfur atom and making it an excellent substrate for reactions with nucleophiles like amines and alcohols.[5][6] This guide provides the theoretical underpinning for understanding and exploiting these properties for rational drug design.

Theoretical Framework: Density Functional Theory (DFT)

To accurately model the properties of an organic molecule like this compound, quantum chemical calculations are an indispensable tool.[5] Among these methods, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy for molecules of this size.[5]

The central tenet of DFT is that the total energy of a system can be determined from its electron density.[5] By employing specific functionals and basis sets, we can solve the Kohn-Sham equations to predict a wide range of molecular properties. For substituted pyridines, the B3LYP functional combined with a Pople-style basis set such as 6-311+G(d,p) has been shown to provide reliable and accurate results for geometry, electronic structure, and vibrational frequencies.[2][5] This level of theory will be the basis for the theoretical data and predictions presented herein.

Computational Analysis of this compound

A systematic computational study reveals the key characteristics that define the utility of this building block. The following sections describe the expected results from a standard DFT analysis.

Molecular Geometry and Structural Parameters

The first step in any theoretical analysis is to determine the molecule's lowest energy conformation through geometry optimization. The resulting structure provides critical data on bond lengths, bond angles, and dihedral angles. The pyridine ring is expected to be nearly planar, with the sulfur atom of the sulfonyl chloride group exhibiting a tetrahedral geometry. The strong electronegativity of the fluorine and oxygen atoms will influence the bond lengths and angles within the molecule.

Below is a diagram illustrating the optimized structure with atom numbering for reference.

Caption: Optimized molecular structure of this compound.

Table 1: Predicted Structural and Electronic Parameters (DFT/B3LYP/6-311+G(d,p))

| Parameter | Predicted Value | Significance |

| Bond Lengths (Å) | ||

| S7–Cl10 | ~2.08 Å | The relatively long and weak S-Cl bond is key to the molecule's reactivity, facilitating cleavage upon nucleophilic attack. |

| C2–S7 | ~1.78 Å | |

| C3–F3 / C5–F5 | ~1.34 Å | |

| Electronic Properties | ||

| HOMO Energy | ~ -7.5 eV | Indicates the energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | ~ -2.0 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.5 eV | A larger gap suggests higher kinetic stability. The electron-withdrawing groups lower both orbital energies.[5] |

| Dipole Moment | ~ 3.5 D | A significant dipole moment suggests a polar molecule, influencing solubility and intermolecular interactions. |

Note: The values presented are representative and would be formally determined by the computational protocol described in Section 5.1.

Electronic Properties and Reactivity

The electronic landscape of a molecule dictates its reactivity. By analyzing the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP), we can predict how the molecule will interact with other reagents.

-

Frontier Molecular Orbitals (HOMO/LUMO): The LUMO is expected to be localized primarily around the sulfonyl chloride group, specifically on the sulfur atom and the S-Cl bond. This indicates that this region is the most electron-deficient and therefore the primary site for nucleophilic attack. The HOMO is typically distributed across the pyridine ring. The strong electron-withdrawing groups (-F, -SO₂Cl) lower the energy of the LUMO, making the molecule a better electron acceptor and enhancing its reactivity toward nucleophiles.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. For this compound, the MEP would show a strongly positive (blue) region around the sulfur atom, confirming it as the main electrophilic center. Negative (red) regions would be concentrated around the oxygen atoms and the nitrogen atom of the pyridine ring, highlighting them as sites for potential electrophilic or hydrogen-bond interactions.[7] This clear separation of electrophilic and nucleophilic regions is what makes the molecule such a precise and predictable synthetic tool.

Theoretical Reaction Mechanism: Sulfonamide Formation

The primary application of this reagent is the synthesis of sulfonamides via reaction with primary or secondary amines. A theoretical investigation of this reaction would typically model the nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom.

Caption: Simplified energy profile for sulfonamide formation.

The reaction proceeds through a transition state where the N-S bond is forming and the S-Cl bond is breaking, likely in a concerted or near-concerted fashion. DFT calculations can be used to locate this transition state and calculate the activation energy, providing insight into the reaction kinetics. The high electrophilicity of the sulfur atom, induced by the attached electron-withdrawing groups, is expected to result in a low activation barrier, consistent with the high reactivity observed experimentally for sulfonyl chlorides.[4][8]

Applications in Rational Drug Design

Theoretical insights directly inform the practical application of this compound in drug discovery.

-

Scaffold Decoration: The predictable reactivity allows for the straightforward synthesis of large libraries of novel N-substituted sulfonamides. By reacting the sulfonyl chloride with a diverse collection of amines, chemists can rapidly generate a multitude of compounds for high-throughput screening.[9]

-

Fine-Tuning Physicochemical Properties: The difluoropyridine core imparts desirable properties such as metabolic stability and modulated basicity (pKa).[3] Computational models can predict how different amine substituents will affect properties like lipophilicity (logP), polar surface area (PSA), and solubility, allowing for a more rational selection of library members.[1]

-

Structure-Based Design: If the biological target is known, the sulfonamide products can be designed to fit into a specific binding pocket. The pyridine nitrogen can act as a hydrogen bond acceptor, while the sulfonamide group can participate in further hydrogen bonding. The aryl ring itself can engage in π-π stacking or other noncovalent interactions.[7]

Self-Validating Methodologies: Protocols for Analysis

The trustworthiness of theoretical predictions relies on a robust and reproducible methodology. The following protocols outline the standard computational workflow and a plausible synthetic route for validation.

Protocol: DFT Calculation Workflow

This protocol describes the steps for performing a comprehensive theoretical analysis of the title compound using a quantum chemistry software package.

Caption: Standard workflow for DFT-based molecular analysis.

Step-by-Step Procedure:

-

Molecular Structure Input: Generate the initial 3D coordinates of this compound using a molecular builder.[5]

-

Method Selection: Specify the computational method. A reliable choice is the B3LYP functional with the 6-311+G(d,p) basis set.[2][5]

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy structure. This calculation minimizes the forces on each atom.

-